N,N-DIMETHYL-1-PHENYLETHYLAMINE

Description

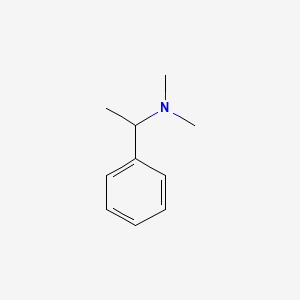

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURNMLGDQYNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862950 | |

| Record name | N,N-Dimethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-49-2, 17279-31-1, 7398-61-0 | |

| Record name | N,N-Dimethyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N,N,alpha-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N,N,alpha-Trimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2449-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,α-trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Chemical Transformations of N,n Dimethyl 1 Phenylethylamine

Established Synthetic Pathways for N,N-DIMETHYL-1-PHENYLETHYLAMINE

The synthesis of this compound can be achieved through several well-established methods, including alkylation, reductive amination, and the use of organometallic reagents.

Reductive Amination Approaches to this compound

Reductive amination provides a direct route to this compound from a ketone precursor. One common approach involves the reaction of acetophenone (B1666503) with dimethylamine (B145610) in the presence of a reducing agent. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. jk-sci.com

For instance, the reductive amination of acetophenone can be carried out using hydrogen gas over a nickel catalyst in the presence of ammonia (B1221849) to first form α-phenylethylamine, which can then be subsequently methylated. orgsyn.org Alternatively, direct reductive amination of phenylacetaldehyde (B1677652) with dimethylamine can also yield the target compound. orgsyn.org

The Leuckart-Wallach reaction, a related reductive amination method, utilizes formic acid or its derivatives as the reducing agent. jk-sci.com In this case, acetophenone can be reacted with N,N-dimethylformamide or a mixture of dimethylamine and formic acid to produce this compound.

Organometallic Reagent Applications in this compound Synthesis

Organometallic reagents offer another synthetic avenue to this compound. A nickel/photoredox-catalyzed cross-electrophile coupling reaction has been developed for the synthesis of β-phenethylamines. acs.org This method couples aliphatic aziridines with aryl iodides. While this specific example focuses on the broader class of β-phenethylamines, the modularity of this approach suggests its potential applicability for synthesizing derivatives like this compound through the use of appropriately substituted aziridine (B145994) precursors. acs.org

Another organometallic approach involves the lithiation of N-(2-phenylethyl)isobutyramide followed by substitution. nih.gov While this method primarily targets benzylically substituted phenethylamines, it highlights the utility of organolithium chemistry in functionalizing the phenylethylamine scaffold, which could be adapted for the synthesis of this compound. nih.gov

Enantioselective Synthesis of Chiral this compound Isomers

The chiral nature of this compound makes its enantioselective synthesis a topic of significant interest, particularly for its use as a chiral auxiliary and in the synthesis of enantiopure compounds.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are extensively used to induce stereoselectivity in chemical reactions. While this compound itself can act as a chiral auxiliary, its own enantioselective synthesis often relies on the use of other chiral molecules. For instance, (S)-1-phenylethylamine can be used as a chiral auxiliary in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

A common strategy for preparing enantiomerically enriched amines is through the diastereoselective alkylation of amides derived from a chiral auxiliary. The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations, including the synthesis of chiral building blocks. researchgate.net Similarly, pseudoephenamine has emerged as a practical chiral auxiliary for asymmetric alkylation reactions, offering high diastereoselectivities. harvard.edunih.gov

The synthesis of enantiopure (R)- and (S)-1-phenylethylamine from acetophenone often involves the use of a chiral sulfinamide auxiliary. youtube.com The resulting diastereomeric sulfinamides can be separated and then cleaved to afford the desired enantiomer of the amine, which can subsequently be dimethylated to yield the target compound.

Enantioselective Elimination Reactions Utilizing this compound

While the provided outline focuses on the synthesis of this compound, it's important to note its application in enantioselective reactions. As a chiral base, enantiomerically pure this compound can be used to mediate enantioselective elimination reactions. The chiral environment provided by the amine can differentiate between diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.

Strategies for Controlling Stereoselectivity in this compound Synthesis

The stereoselective synthesis of this compound is crucial for its applications in asymmetric reactions. One common strategy involves the reductive amination of a prochiral ketone, acetophenone. This method typically employs a chiral auxiliary or a chiral reducing agent to induce stereoselectivity.

Another significant approach is the methylation of chiral 1-phenylethylamine (B125046). This primary amine, which is commercially available in both enantiomeric forms, can be converted to the corresponding tertiary amine, this compound, through methods like the Eschweiler-Clarke reaction. This reaction uses formic acid and formaldehyde (B43269) to achieve methylation. The stereochemical integrity of the chiral center is generally maintained throughout this process.

Kinetic resolution of racemic mixtures of this compound or its precursors also represents a viable strategy. For instance, palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives, demonstrating a method to separate enantiomers. nih.gov

Derivatization and Functionalization Reactions of this compound

The chemical reactivity of this compound allows for a variety of derivatization and functionalization reactions, expanding its utility in research.

A key functionalization strategy involves the ortho-lithiation of N,N-dimethyl-(S)-1-phenylethylamine. Directed by the dimethylamino group, treatment with a strong base like n-butyllithium results in the selective deprotonation of the ortho-position on the phenyl ring. The resulting ortho-lithiated species can then be reacted with various electrophiles. researchgate.net

Specifically, condensation with acyl chlorides yields ortho-ketosubstituted N,N-dimethyl-(S)-1-phenylethylamines. researchgate.net This reaction provides a direct route to chiral aminoketones, which are valuable intermediates in organic synthesis. researchgate.net The reduction of these aminoketones can lead to the formation of chiral aminoalcohols. researchgate.net

Table 1: Synthesis of Ortho-Ketosubstituted N,N-Dimethyl-(S)-1-phenylethylamines

| Reactant | Reagent | Product |

|---|

The core structure of this compound can be modified to create derivatives tailored for specific research purposes. For example, the introduction of different functional groups on the phenyl ring or modifications of the ethylamine (B1201723) side chain can lead to new ligands for catalysis or compounds with specific biological activities.

Research has shown the synthesis of various derivatives through reactions such as C-H olefination of nosyl-protected β-alkyl phenylethylamines, catalyzed by palladium. nih.gov This highlights the potential to introduce complexity and functionality into the basic this compound scaffold.

Catalytic Roles of this compound in Chemical Reactions

The chiral nature of this compound makes it a valuable component in asymmetric catalysis, where it can act as a chiral base or a chiral ligand.

As a chiral amine, this compound can be employed as a chiral base to control the stereochemical outcome of reactions. Its ability to deprotonate substrates in a stereoselective manner can lead to the formation of enantioenriched products. While specific examples directly utilizing this compound as a primary chiral base in a catalytic cycle are not extensively detailed in the provided context, the principle is a fundamental concept in asymmetric synthesis.

This compound and its derivatives are widely used as chiral ligands in a variety of transition metal-catalyzed reactions. The nitrogen atom of the dimethylamino group can coordinate to a metal center, and the chirality of the 1-phenylethyl moiety can influence the stereochemistry of the catalytic transformation.

These ligands have been successfully applied in:

Asymmetric addition reactions: For instance, derivatives of 1-phenylethylamine have been used to create chiral ligands for the zinc-catalyzed asymmetric aldol (B89426) reaction and the asymmetric addition of organozinc compounds to aldehydes. nih.gov

Asymmetric C-H activation/functionalization: Palladium-catalyzed enantioselective C-H iodination and alkylation have been achieved using ligands derived from amino acids, in processes that involve kinetic resolutions of phenylethylamine derivatives. nih.gov

Asymmetric arylation reactions: Chiral phosphorus ligands incorporating 1-phenylethylamine fragments have been effective in copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines. nih.gov

The versatility of this compound as a scaffold for chiral ligands underscores its importance in the development of new asymmetric catalytic methods.

Structural Elucidation and Conformational Analysis of N,n Dimethyl 1 Phenylethylamine and Its Derivatives

Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-DIMETHYL-1-PHENYLETHYLAMINE Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each type of non-equivalent proton in the molecule. chemicalbook.comguidechem.com The aromatic protons on the phenyl group typically appear as a complex multiplet in the downfield region (around 7.18-7.37 ppm). chemicalbook.com The single proton on the chiral carbon (the methine proton) appears as a quartet due to coupling with the adjacent methyl group protons. chemicalbook.compnas.org The six protons of the two N-methyl groups appear as a singlet, while the three protons of the C-methyl group appear as a doublet, coupling with the methine proton. chemicalbook.com

¹H NMR Spectroscopic Data for this compound

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.18 - 7.37 | Multiplet |

| Methine (CH) | 3.235 | Quartet |

| N,N-dimethyl (N(CH₃)₂) | 2.189 | Singlet |

| Methyl (CH-CH₃) | 1.364 | Doublet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. guidechem.comnih.gov The spectrum will show distinct signals for the aromatic carbons, the chiral methine carbon, the N-methyl carbons, and the terminal methyl carbon. The chemical shifts for the aromatic carbons appear in the typical range of ~125-145 ppm. The methine carbon attached to the nitrogen atom is found further downfield compared to a simple alkyl carbon, while the N-methyl and C-methyl carbons appear in the upfield region of the spectrum. pnas.org

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. guidechem.com For this compound (C₁₀H₁₅N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 149.23. nih.gov

The primary fragmentation pathway in the electron ionization (EI) mass spectrum involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized benzylic cation. The most abundant fragment ion is typically observed at m/z 134, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragmentation involves the cleavage of the C-C bond between the chiral carbon and the phenyl group, leading to other characteristic fragments.

Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion Peak |

| 134 | [C₉H₁₂N]⁺ | Loss of a methyl group (α-cleavage) |

| 72 | [C₄H₁₀N]⁺ | Dimethylaminoethyl fragment |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. chemicalbook.com The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the alkyl portions of the molecule (below 3000 cm⁻¹). Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The presence of the tertiary amine is confirmed by C-N stretching vibrations, typically found in the 1000-1250 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyl C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

As a chiral molecule, this compound exists as a pair of enantiomers. Chiroptical techniques are indispensable for distinguishing between these mirror-image isomers and quantifying their purity.

Circular Dichroism (CD) Spectroscopy for this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This "mirror-image" relationship in the CD spectra provides an unambiguous method for identifying and characterizing the individual enantiomers of this compound. The specific wavelengths and intensities of the CD signals (Cotton effects) are sensitive to the molecule's three-dimensional structure and conformation in solution. While detailed spectra for this specific compound are not widely published, the application of CD is a standard and definitive method for the stereochemical analysis of chiral amines and their derivatives. chemicalbook.comchemimpex.com

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is the fundamental chiroptical property used to distinguish enantiomers. It measures the angle to which a chiral compound rotates a plane of polarized light. vernier.com The measurement is performed using a polarimeter. ukessays.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, designated as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, designated as (-)) by an exactly equal magnitude. libretexts.org

For this compound, the specific rotation ([α]) is a standardized value that allows for comparison. The (S)-enantiomer is levorotatory, while the (R)-enantiomer is dextrorotatory. By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, its enantiomeric purity can be determined.

Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]₂₀/D | Conditions |

|---|---|---|

| (S)-(-)-N,N-dimethyl-1-phenylethylamine | -49.2° | c = 1 in methanol (B129727) |

| (R)-(+)-N,N-dimethyl-1-phenylethylamine | +50.2° | c = 1 in methanol |

X-ray Crystallography and Solid-State Structural Studies

The determination of the three-dimensional arrangement of atoms and molecules in a crystal provides fundamental insights into the intrinsic properties of a compound and the forces governing its self-assembly.

For a detailed illustration of the type of structural information obtained for closely related compounds, the crystal structure of (S)-N-methyl-1-phenylethan-1-aminium chloride, an analogue with one fewer methyl group on the nitrogen atom, has been determined. nih.gov The compound was crystallized from a solution of (S)-N-methyl-1-phenylethan-1-amine and HCl in diethyl ether. The resulting crystals were analyzed by X-ray diffraction, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. The absolute configuration at the chiral center was confirmed as (S). nih.gov

Table 1: Crystal Data and Structure Refinement for (S)-N-methyl-1-phenylethan-1-aminium chloride (Analogue to this compound)

| Parameter | Value |

| Chemical Formula | C₉H₁₄N⁺ · Cl⁻ |

| Formula Weight | 171.67 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7892 (3) |

| b (Å) | 8.8911 (4) |

| c (Å) | 13.9231 (6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 963.92 (7) |

| Z (Formula units/cell) | 4 |

| Temperature (K) | 120 |

| Data sourced from a study on (S)-N-methyl-1-phenylethan-1-aminium chloride, a structural analogue. nih.gov |

The packing of molecules in a crystal is governed by a network of intermolecular forces. In the case of amine salts like N,N-dimethyl-1-phenylethylammonium halides, hydrogen bonding and electrostatic interactions are dominant.

Conformational Preferences and Dynamics of this compound

The conformation of this compound, which describes the spatial arrangement of its atoms, is flexible and can be influenced by its environment and interactions with other molecules.

The key conformational flexibility in this compound involves the rotation around the C-C and C-N single bonds. The orientation of the phenyl group relative to the dimethylamino group is a critical factor. Studies on related chiral amines, such as when complexed with metal centers, provide insight into these preferences.

For instance, the stereodynamic behavior of (S)-(-)-N,N-dimethyl-1-phenylethylamine has been studied when coordinated to dirhodium(II) tetraacylate complexes. In this environment, the nitrogen atom of the amine binds to the rhodium center. Due to the chiral nature of the amine and the potential for the nitrogen atom to adopt a pyramidal geometry, two diastereomeric adducts can form. These adducts are in equilibrium and their interconversion can be monitored by NMR spectroscopy. This dynamic process involves the inversion of the nitrogen atom's configuration and rotation around the N-Rh bond, highlighting the molecule's conformational lability. The relative stability of these conformers is dictated by stereochemical interactions between the amine's substituents (methyl and phenyl groups) and the bulky carboxylate ligands on the dirhodium center.

Table 2: Conceptual Dihedral Angles Defining Conformation

| Dihedral Angle | Description | Expected Influence |

| C(phenyl)-C(α)-C(β)-N | Defines the orientation of the phenyl group | Influenced by steric hindrance; affects π-system interactions. |

| C(α)-N-C(methyl1)-H | Rotation of the N-methyl groups | Can be affected by coordination to a metal center or protonation. |

| H-C(α)-N-lone pair | Describes the stereochemistry at the nitrogen atom | Inversion of this center is a key dynamic process, especially in complexes. |

Substituents, either on the phenyl ring of the amine itself or on molecules it interacts with, can significantly alter its conformational preferences. In the study of this compound coordinated to dirhodium(II) complexes, changing the acyl groups on the rhodium centers (e.g., from trifluoroacetate (B77799) to acetate) modifies the steric and electronic environment around the amine. This, in turn, affects the equilibrium and rate of interconversion between the different diastereomeric conformers. The bulkier or more electron-withdrawing the substituents on the host complex, the greater the influence on the guest amine's conformation and dynamics. This demonstrates that the conformational landscape of this compound is not fixed but is adaptable to its immediate chemical surroundings.

Pharmacological and Biochemical Interaction Mechanisms of N,n Dimethyl 1 Phenylethylamine

Ligand-Receptor Binding Studies

The interaction of N,N-Dimethyl-1-phenylethylamine with neuronal receptors is a critical aspect of its pharmacological profile. Studies focus on its affinity and activity at receptors known to bind with phenethylamine (B48288) derivatives, including trace amine-associated, serotonin (B10506), and adrenergic receptors.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

This compound is structurally related to endogenous trace amines like β-phenylethylamine, which are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgfrontiersin.org TAAR1 is a G protein-coupled receptor (GPCR) that plays a significant role in regulating the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin neurons. wikipedia.orgnih.gov Activation of TAAR1 typically leads to the production of cyclic AMP (cAMP) and can modulate the function of monoamine transporters. frontiersin.orgresearchgate.net

While direct and comprehensive studies on this compound are limited, research on its isomers provides significant insight. Phentermine (α,α-dimethylphenethylamine), a positional isomer, is a weak partial agonist at the human TAAR1 receptor. wikipedia.org Another isomer, N,N-Dimethylphenethylamine (N,N-DMPEA), is also reported to act as a TAAR1 agonist in humans. wikipedia.org Conflictingly, one database reports the (+)-enantiomer of this compound as an antagonist of trace amine-associated receptors generally, while also listing it as an agonist for several specific TAAR subtypes, such as TAAR5 and TAAR3. This suggests a complex interaction that may be subtype-dependent. Given the potent activation of TAAR1 by amphetamine analogues and other phenethylamines, it is a key target for understanding the action of this compound. nih.govnih.gov

Table 1: Comparative TAAR1 Agonist Activity of Phenethylamine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Isomer of this compound? | TAAR1 Activity | Species | Reference(s) |

|---|---|---|---|---|

| β-phenethylamine | No | Agonist | Human, Mouse, Rat | wikipedia.orgfrontiersin.org |

| Phentermine | Yes (Positional) | Weak Partial Agonist (EC₅₀ = 5,470 nM) | Human | wikipedia.org |

| N,N-DMPEA | Yes (Positional) | Agonist | Human | wikipedia.org |

| (+)-N,N-Dimethyl-1-phenylethylamine | Yes (Enantiomer) | Agonist (at TAAR3, TAAR5, etc.) / Antagonist | Not Specified |

Exploration of Serotonin Receptor (5-HT1A) Ligand Properties

The serotonin system is another critical target for many phenethylamine compounds. While direct research on this compound's interaction with the 5-HT1A receptor is not prominent in the reviewed literature, evidence from its positional isomer, N,N-DMPEA, indicates that it acts as a 5-HT1A ligand in rats. wikipedia.orgsmolecule.com The 5-HT1A receptor is an inhibitory autoreceptor that plays a crucial role in regulating serotonin release and has been implicated in mood and anxiety. An interaction with this receptor could suggest a modulatory effect on the serotonin system. However, without direct binding studies for this compound, its specific affinity and functional activity at the 5-HT1A site remain speculative and must be inferred from related compounds.

Investigation of Adrenergic Receptor Activation Profiles

The structural similarity of phenethylamines to catecholamines like norepinephrine suggests a potential for interaction with adrenergic receptors (α and β subtypes). These receptors are involved in a wide array of physiological processes, including the regulation of synaptic function in the prefrontal cortex. nih.gov For instance, activation of α2 receptors can inhibit glutamate (B1630785) and GABA release, while β-receptor activation can enhance excitatory currents. nih.gov

Specific data on the binding affinities and activation profiles of this compound at various adrenergic receptor subtypes are not well-documented in existing research. The pharmacology of related compounds suggests that some interaction is possible, but the specific profile—whether it acts as an agonist or antagonist and at which subtypes (e.g., α1, α2, β1, β2)—is undetermined. Further research is required to characterize its direct effects on the adrenergic system.

Modulation of Neurotransmitter Systems

Beyond direct receptor binding, this compound is expected to influence the broader signaling pathways of key neurotransmitters, a hallmark of the phenethylamine class. This modulation often occurs via interaction with neurotransmitter transporters.

Influence on Dopamine and Norepinephrine Signaling Pathways in Research Models

Phenethylamine derivatives are well-known for their profound effects on dopamine (DA) and norepinephrine (NE) signaling, primarily through their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.

Compounds like phentermine act as norepinephrine-dopamine releasing agents (NDRA), effectively increasing the extracellular concentrations of these neurotransmitters. wikipedia.org This is often achieved by inhibiting reuptake or even reversing the direction of the transporter, causing an efflux of neurotransmitters from the presynaptic neuron into the synapse. nih.gov Furthermore, the activation of TAAR1 is known to modulate DAT function, leading to non-competitive dopamine efflux, which demonstrates an indirect pathway by which these compounds can alter dopaminergic activity. frontiersin.orgnih.gov Research on various β-phenethylamine derivatives has established a clear structure-activity relationship for the inhibition of dopamine reuptake. nih.gov Given its structure, this compound is hypothesized to act as a substrate for DAT and NET, thereby inhibiting reuptake and increasing synaptic levels of dopamine and norepinephrine.

Table 2: Effects of Related Compounds on Monoamine Transporters This table is interactive. You can sort and filter the data.

| Compound | Action | Transporter(s) Affected | Effect | Reference(s) |

|---|---|---|---|---|

| Phentermine | Releasing Agent / Reuptake Inhibitor | DAT, NET | Increases extracellular Dopamine and Norepinephrine | wikipedia.org |

| β-phenethylamine | Substrate / Reuptake Inhibitor | DAT, NET, SERT | Inhibits reuptake of Dopamine, Norepinephrine, and Serotonin | mdpi.com |

| 1,3-Dimethylamylamine (DMAA) | Competitive Inhibitor | DAT | Inhibits Dopamine reuptake | nih.gov |

| Amphetamine | Substrate / Releasing Agent | DAT, NET | Reverses transport direction, causing efflux | nih.gov |

Interaction with Serotonin Pathways in Research Models

The influence of this compound on serotonin (5-HT) pathways is likely multifaceted. As discussed, its isomer N,N-DMPEA shows activity as a 5-HT1A ligand in rats, suggesting a potential for direct receptor modulation. wikipedia.orgsmolecule.com Additionally, the interaction with TAAR1 provides an indirect route for influencing the serotonin system. TAAR1 is co-localized with the serotonin transporter (SERT) in serotonergic neurons of the dorsal raphe nucleus. frontiersin.org Activation of TAAR1 by compounds like β-phenethylamine can lead to the inhibition of serotonin reuptake. mdpi.com For example, N,N-dimethyltryptamine (DMT), which also activates TAAR1, inhibits radiolabeled 5-HT uptake via SERT. nih.gov Therefore, it is plausible that this compound could modulate serotonergic transmission by inhibiting SERT, either directly or as a downstream consequence of TAAR1 activation, leading to increased synaptic serotonin levels.

Enzymatic Interactions and Substrate Specificity

The metabolic fate and enzymatic interactions of this compound are crucial for understanding its biochemical profile. The primary routes of metabolism for phenethylamine compounds involve enzymes such as monoamine oxidases and the cytochrome P450 superfamily, which catalyze oxidative reactions leading to the biotransformation of the parent molecule.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotic amines. researchgate.netmdpi.com While direct and conclusive research evaluating this compound as a specific substrate for MAO-B is not extensively detailed, inferences can be drawn from studies on structurally related compounds.

Research on its close structural analogue, phentermine (α,α-dimethylphenethylamine), indicates that it is a very weak inhibitor of both MAO-A and MAO-B. wikipedia.org Another related compound, N,α-diethylphenethylamine (N,α-DEPEA), was also found to be a weak inhibitor of both MAO isoforms. researchgate.net Its metabolite, α-ethylphenethylamine (AEPEA), demonstrated a 17-fold stronger competitive inhibition of MAO-A compared to MAO-B. researchgate.net These findings suggest that substitutions on the alpha-carbon and the nitrogen atom of the phenethylamine backbone significantly influence the interaction with MAO enzymes. Given the weak inhibitory profile of its close analogues, it is unlikely that this compound is a potent inhibitor or a significant substrate for MAO-B.

| Compound | MAO-A Ki (μM) | MAO-B Ki (μM) | Reference |

|---|---|---|---|

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 | researchgate.net |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 | researchgate.net |

| Phentermine | 85-143 (IC50 nM) | 285 (IC50 nM) | wikipedia.org |

The cytochrome P450 (P450) system is a family of enzymes that plays a central role in the metabolism of the vast majority of drugs and other xenobiotics. uv.es For this compound, the primary metabolic pathway is predicted to be N-dealkylation, a reaction commonly catalyzed by CYP enzymes. uv.es

While direct metabolic studies on this compound are limited, research on analogous compounds provides significant insight. A study on the metabolism of N-methyl,N-propargyl-2-phenylethylamine (MPPE) using human liver microsomes and cDNA-expressed CYP enzymes identified several key contributors. nih.gov The data revealed that the N-dealkylation of this compound is catalyzed by multiple CYP enzymes. Specifically, CYP2B6, CYP2C19, and CYP2D6 were all found to contribute to its metabolism. nih.gov

Further evidence highlights the importance of these enzymes in metabolizing structurally similar drugs. For instance, CYP2B6 has been identified as the primary catalyst for the formation of the active metabolites of sibutramine, a compound which also possesses an N,N-dimethyl moiety. nih.gov Moreover, CYP2D6 is well-established as a key enzyme in the metabolism of numerous centrally acting substances, and its activity can be influenced by genetic polymorphisms, leading to variations in metabolic rates among individuals. doi.orgnih.gov Based on this evidence, it is highly probable that the metabolism of this compound proceeds via N-demethylation mediated by CYP2D6, CYP2B6, and CYP2C19.

| Metabolic Reaction | Contributing CYP Enzymes | Most Active Enzyme | Reference |

|---|---|---|---|

| Depropargylation (forms N-methylPEA) | CYP2B6, CYP2C19, CYP2D6 | CYP2C19 | nih.gov |

| Demethylation (forms N-propargylPEA) | CYP2B6 | CYP2B6 | nih.gov |

Beyond the major pathways of MAO and CYP450, phenethylamines can potentially interact with other enzyme systems. However, specific investigations into this compound's role as a substrate or modulator for other enzymes are not well-documented in the available literature. The primary focus of metabolic studies on related compounds has been on oxidative deamination and N-dealkylation. researchgate.netnih.gov Therefore, the most significant enzymatic interactions for this compound are expected to be those mediated by the cytochrome P450 system, leading to its biotransformation and subsequent elimination.

Metabolic Pathways and Biotransformation Studies of N,n Dimethyl 1 Phenylethylamine

In Vitro Metabolic Investigations

In vitro models are indispensable for elucidating the metabolic pathways of chemical compounds. They offer a controlled environment to study biotransformation reactions, identify metabolites, and characterize the enzymes involved, providing crucial data before moving to more complex in vivo studies.

Use of Human Liver Microsomes (HLM) in Metabolic Profiling

Human liver microsomes (HLM) are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com HLM are widely used in metabolic profiling because they provide a robust and reproducible system to investigate Phase I metabolism. mdpi.comspringernature.com The metabolic stability of a compound, defined as its susceptibility to metabolism, is often assessed using HLM. springernature.com This is typically done by incubating the compound with HLM and an NADPH-generating system (to support CYP enzyme activity) and monitoring the disappearance of the parent compound over time. nih.gov Such studies allow researchers to determine key kinetic parameters and understand how a compound will be cleared in the body. nih.gov For phenethylamine (B48288) derivatives, HLM has proven effective in identifying various metabolic pathways. nih.gov

Identification and Characterization of Metabolites (e.g., Hydroxylated, N-acetylated)

The primary goal of using HLM is to generate and identify metabolites. Studies on related phenethylamine compounds have successfully utilized HLM to characterize their metabolic products. For instance, investigations into the metabolism of the new psychoactive substances proscaline (B1283602) and methallylescaline, which are also phenylethylamine derivatives, identified hydroxylated and N-acetylated products as their major metabolites in HLM incubations. nih.govresearchgate.net Other common metabolic transformations observed for similar compounds in HLM include N-demethylation, oxidation, and reduction. nih.gov The general metabolic process for phenethylamines can also involve oxidative deamination, where the amine group is removed. smolecule.com These findings suggest that N,N-DIMETHYL-1-PHENYLETHYLAMINE likely undergoes similar biotransformations, primarily hydroxylation on the aromatic ring and N-dealkylation at the amine group.

Table 1: Common Metabolites of Phenethylamine Derivatives Identified in HLM Studies

| Metabolic Reaction | Resulting Metabolite Type | Reference |

| Hydroxylation | Hydroxylated products | nih.gov |

| N-Acetylation | N-acetylated products | nih.gov |

| N-Demethylation | Nor-metabolites (secondary amines) | nih.gov |

| Oxidation | Oxidized products | nih.gov |

| Dehydrogenation | Dehydrogenated products | nih.gov |

| Oxidative Deamination | Aldehyde intermediates | smolecule.com |

Role of Specific Enzymes in this compound Biotransformation

The biotransformation of phenethylamines is catalyzed by a range of enzymes. Monoamine Oxidase-B (MAO-B) is a key enzyme known to metabolize phenethylamine derivatives through oxidative deamination. smolecule.com Research on N,N-dimethylphenethylamine has confirmed the primary role of MAO-B in its metabolic clearance. smolecule.com The cytochrome P450 (CYP) family of enzymes is also heavily involved. longdom.orgnih.gov Studies on the related compound N-methyl,N-propargyl-2-phenylethylamine (MPPE) showed that several CYP enzymes, including CYP2B6, CYP2C19, and CYP2D6, contribute to its metabolism. nih.gov Specifically, CYP2B6 was found to catalyze both demethylation and depropargylation, while CYP2C19 was most active in generating the N-methylphenylethylamine metabolite. nih.gov Given the structural similarities, it is highly probable that these same CYP isoforms play a significant role in the metabolism of this compound.

Table 2: Enzymes Implicated in the Metabolism of Phenethylamine Derivatives

| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Reference |

| Monoamine Oxidases (MAO) | MAO-B | Oxidative deamination, primary clearance pathway | smolecule.com |

| Cytochrome P450 (CYP) | CYP2B6 | N-dealkylation (demethylation, depropargylation) | nih.gov |

| Cytochrome P450 (CYP) | CYP2C19 | N-dealkylation | nih.gov |

| Cytochrome P450 (CYP) | CYP2D6 | N-dealkylation | nih.gov |

In Silico Prediction of this compound Metabolism

Computational, or in silico, methods have become an essential component of modern metabolism research. These tools offer rapid and cost-effective ways to predict the metabolic fate of compounds, helping to prioritize laboratory testing and interpret experimental data.

Computational Models for Predicting Metabolic Fates

A variety of computational models are used to predict how a chemical will be metabolized. These range from expert systems that use rule-based approaches to more complex machine learning and quantum mechanics models. nih.gov Software like Meteor has been used to predict the phase I metabolites of designer drugs, including phenethylamines, by applying a knowledge base of known biotransformations. nih.gov Such programs can predict likely sites of metabolism on a molecule, such as which atoms are most susceptible to hydroxylation or N-dealkylation. These predictions are valuable for guiding analytical efforts to find and identify metabolites in subsequent in vitro or in vivo experiments. nih.govnih.gov

Integration of In Silico and In Vitro Approaches in Metabolism Research

The most powerful approach to metabolism research involves the integration of in silico and in vitro methods. nih.gov In silico tools can generate a list of probable metabolites, which can then be specifically targeted for identification in HLM experiments using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC/MS). nih.gov This combined approach was successfully used to study the metabolism of several designer drugs, where computational predictions helped to identify previously unreported metabolic reactions. nih.govresearchgate.netnih.gov The in vitro experiments, in turn, provide real-world data that can be used to validate and refine the computational models. This synergistic relationship accelerates the process of mapping metabolic pathways and enhances the confidence in the identified metabolites. researchgate.net

Comparative Metabolism Studies of Phenylethylamine Analogs

The metabolism of this compound can be inferred by examining the biotransformation of structurally similar phenylethylamine analogs. These comparative studies provide a framework for understanding the likely metabolic fate of this compound in biological systems. The primary metabolic pathways for phenylethylamines generally involve modifications at the amine group and the aromatic ring, primarily through the action of monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.govyoutube.com

Key phenylethylamine analogs used for comparative metabolic analysis include phenethylamine itself, amphetamine, and phentermine. While each compound has unique metabolic characteristics, the overarching principles of their biotransformation offer valuable insights.

Phenethylamine , the parent compound, is extensively metabolized by both MAO-A and MAO-B, as well as other enzymes, leading to the formation of phenylacetic acid as its main urinary metabolite. nih.govresearchgate.net N-methylation of phenethylamine can also occur, producing N-methylphenethylamine, an isomer of amphetamine. nih.gov

Amphetamine , a close structural analog, undergoes a more complex metabolic process. Its metabolism includes aromatic hydroxylation to form 4-hydroxyamphetamine, and N-dealkylation to a lesser extent. nih.gov The presence of an alpha-methyl group in amphetamine makes it a poorer substrate for MAO compared to phenethylamine. nih.gov

Phentermine , an isomer of methamphetamine, exhibits minimal metabolism. wikipedia.org The primary routes of its limited biotransformation are para-hydroxylation and N-oxidation. wikipedia.org A significant portion of phentermine is excreted unchanged in the urine. wikipedia.org

Studies on various phenylethylamine derivatives have shown that the nature and position of substituents on the phenylethylamine scaffold significantly influence their metabolic pathways and interactions with metabolizing enzymes. nih.gov For instance, the presence and size of alkyl groups on the amine nitrogen can affect the rate of N-dealkylation.

The following table provides a comparative overview of the primary metabolic pathways of key phenylethylamine analogs:

| Compound | Primary Metabolic Pathways | Key Metabolites | Primary Enzymes Involved |

| Phenethylamine | Oxidative deamination, N-methylation | Phenylacetic acid, N-methylphenethylamine | MAO-A, MAO-B, PNMT |

| Amphetamine | Aromatic hydroxylation, N-dealkylation | 4-hydroxyamphetamine | CYP2D6 |

| Phentermine | Para-hydroxylation, N-oxidation | p-hydroxyphentermine, N-hydroxyphentermine | CYP enzymes |

| This compound | N-demethylation, Aromatic hydroxylation (inferred) | N-methyl-1-phenylethylamine, 1-phenylethylamine (B125046), hydroxylated metabolites (inferred) | MAO-B, CYP enzymes (inferred) |

Data for this compound is inferred from studies on its analogs and its known interaction with MAO-B.

Based on these comparative data, the metabolism of this compound is expected to proceed through sequential N-demethylation to form N-methyl-1-phenylethylamine and subsequently 1-phenylethylamine. Both the parent compound and its demethylated metabolites could also undergo aromatic hydroxylation, likely at the para position of the phenyl ring, mediated by CYP enzymes. Further conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) is also a probable subsequent step in their elimination. nih.gov

The table below details the likely metabolites of this compound based on the metabolism of its analogs.

| Metabolite Name | Chemical Formula | Metabolic Reaction |

| N-methyl-1-phenylethylamine | C9H13N | N-demethylation |

| 1-phenylethylamine | C8H11N | N-demethylation |

| para-hydroxy-N,N-dimethyl-1-phenylethylamine | C10H15NO | Aromatic hydroxylation |

| para-hydroxy-N-methyl-1-phenylethylamine | C9H13NO | Aromatic hydroxylation |

It is important to note that while these comparative studies provide a strong basis for predicting the metabolic pathways of this compound, further specific in vivo and in vitro studies are required for definitive confirmation.

Advanced Analytical Methodologies for N,n Dimethyl 1 Phenylethylamine and Its Analogs

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating the components of a mixture. For N,N-Dimethyl-1-phenylethylamine, several high-performance chromatographic methods are particularly effective.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as a powerful and highly sensitive technique for the analysis of trace amines, including this compound. This method combines the superior separation capabilities of ultra-high performance liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

Recent advancements have led to the development of novel LC-MS/MS methods that are automated, require smaller sample volumes, and can detect a wider range of components in a single sample with high specificity and selectivity. rug.nl For instance, a new double derivatization technique coupled with online solid-phase extraction (SPE) and LC-MS/MS has been successfully developed for quantifying trace amines and their metabolites in plasma. rug.nl This method demonstrated excellent limits of quantification, with values as low as 0.2 nmol/L for 2-phenylethylamine and 0.1 nmol/L for tyramine. rug.nl The inter- and intra-assay imprecision for all analyzed compounds was below 15%, highlighting the method's robustness and reliability. rug.nl

High Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely utilized and robust method for the quantitative analysis of various compounds. mdpi.com This technique offers excellent separation capabilities and stability, making it a preferred choice for many applications. mdpi.com

In HPLC-DAD, the diode array detector measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. nih.govresearchgate.net The selection of an optimal detection wavelength is crucial for achieving the best sensitivity. For a group of five bioactive compounds analyzed in one study, an absorption maximum at 280 nm was found to be optimal. nih.gov

The versatility of HPLC-DAD allows for its application in the analysis of complex matrices, such as traditional Chinese medicine formulas and food samples. mdpi.compiwet.pulawy.pl In the analysis of ripened cheeses for biogenic amines, a validated HPLC-DAD method demonstrated good linearity with correlation coefficients (R2) ranging from 0.9997 to 0.9998. piwet.pulawy.pl The limits of detection (LOD) and quantification (LOQ) were in the ranges of 1.53–1.88 mg/kg and 5.13–6.28 mg/kg, respectively. piwet.pulawy.pl

| Parameter | Value |

| Correlation Coefficient (R²) | 0.9997–0.9998 piwet.pulawy.pl |

| Limit of Detection (LOD) | 1.53–1.88 mg/kg piwet.pulawy.pl |

| Limit of Quantification (LOQ) | 5.13–6.28 mg/kg piwet.pulawy.pl |

| Recovery | 70–120% piwet.pulawy.pl |

| Precision (RSDr) | <20% piwet.pulawy.pl |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For compounds like this compound, derivatization can enhance detection by introducing a chromophore or fluorophore, improve chromatographic retention, and increase volatility for GC analysis. thermofisher.com

Pre-column Derivatization Reagents and Protocols

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system. thermofisher.com A variety of reagents are available for derivatizing primary and secondary amines.

Commonly used derivatization reagents include:

o-phthalaldehyde (OPA): Reacts rapidly with primary amines at room temperature to form fluorescent derivatives. creative-proteomics.com However, it does not react with secondary amines like this compound. creative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC-Cl): A popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride): Another widely used reagent for primary and secondary amines, producing fluorescent derivatives. thermofisher.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, but the process can be complex and the reagent itself is toxic. thermofisher.comcreative-proteomics.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A modern reagent that reacts quickly with amino acids under mild conditions to produce stable derivatives suitable for both fluorescence and UV detection. creative-proteomics.comnih.gov

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A reagent that can react with various chemical groups, including secondary amines, to form fluorescent derivatives. mdpi.com

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization, it is essential to optimize the reaction conditions. Key parameters that influence the derivatization yield include the molar ratio of the derivatizing agent to the analyte, reaction temperature, and reaction time. researchgate.net

For example, in the derivatization of brassinosteroids with 3-(dimethylamino)-phenylboronic acid (DMAPBA), it was found that the reaction yield plateaued when the molar ratio of DMAPBA to the analyte was above 500. researchgate.net The reaction temperature also plays a critical role, with 75°C being the optimal temperature for this specific reaction. researchgate.net In another study optimizing the derivatization of glyphosate (B1671968) with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, it was found that the reaction was surprisingly fast, reaching completion in seconds at room temperature (24°C). nih.gov This highlights that optimal conditions can vary significantly depending on the analyte and the derivatization reagent used.

| Parameter | Influence on Derivatization |

| Molar Ratio of Reagent | A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. researchgate.net |

| Temperature | Can significantly affect the reaction rate and yield. Optimal temperature needs to be determined for each specific reaction. researchgate.net |

| Reaction Time | The time required for the reaction to go to completion can vary from seconds to hours depending on the reagents and conditions. researchgate.netnih.gov |

| pH | The pH of the reaction mixture can be crucial for certain derivatization reactions, especially those involving acidic or basic functional groups. |

| Catalyst | The presence of a catalyst can enhance the reaction rate. researchgate.net |

Stable Isotope Labeling Derivatization for Quantitative Analysis

Quantitative analysis of amines like this compound often employs mass spectrometry (MS) coupled with liquid chromatography (LC). A significant challenge in quantitative MS is the variability in ionization efficiency, which can be affected by the sample matrix. To overcome this, stable isotope labeling in combination with derivatization offers a robust and accurate approach.

The core principle involves creating a heavy-isotope-labeled version of the analyte to be used as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the incorporated isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). When the sample is mixed with a known amount of the labeled standard, both the analyte and the standard exhibit nearly identical behavior during sample preparation, chromatography, and ionization. The ratio of the signal intensity of the analyte to that of the internal standard in the mass spectrometer allows for precise quantification, correcting for any sample loss or matrix effects.

A widely used method for labeling amines is stable-isotope dimethyl labeling via reductive amination. nih.govnih.gov In this reaction, the primary or secondary amine groups of an analyte react with formaldehyde (B43269) (CH₂O). In the presence of a reducing agent, this forms a dimethylamino group. By using deuterated formaldehyde (CD₂O) or ¹³C-labeled formaldehyde (¹³CH₂O) alongside a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN), a mass difference is introduced between the light (sample) and heavy (standard) labeled compounds. nih.gov This strategy produces peaks that differ by a specific mass unit for each derivatized site, allowing for clear differentiation in the mass spectrum. nih.gov

For a tertiary amine like this compound, this specific derivatization at the amine is not applicable. However, the principle of using a synthesized, stable-isotope-labeled version of the entire molecule (e.g., N,N-dimethyl-1-phenyl(d₅)ethylamine) as an internal standard remains the gold standard for quantitative LC-MS/MS analysis. rug.nl A highly sensitive LC-MS/MS assay was developed to quantify various trace amines, including the structurally related 2-phenylethylamine, using this internal standard approach, achieving limits of quantification in the low nanomolar range. rug.nl

Table 1: Common Reagents for Stable Isotope Labeling Derivatization of Amines

| Labeling Reagent (Light) | Labeling Reagent (Heavy) | Mass Shift per Amine Group (Da) |

| Formaldehyde (CH₂O) + NaBH₃CN | Deuterated Formaldehyde (CD₂O) + NaBD₃CN | +4 Da (for each primary amine) |

| Propionic Anhydride | d10-Propionic Anhydride | +10 Da |

| N-Ethylmaleimide (NEM) | d₅-N-Ethylmaleimide (d₅-NEM) | +5 Da |

This table illustrates common derivatization strategies for primary/secondary amines. For tertiary amines like this compound, a fully labeled analog is typically synthesized and used as the internal standard.

Chiral Separation Techniques

This compound possesses a chiral center at the carbon atom attached to the phenyl group and the nitrogen atom, meaning it exists as a pair of enantiomers: (R)-(+)-N,N-Dimethyl-1-phenylethylamine and (S)-(-)-N,N-Dimethyl-1-phenylethylamine. nih.govsigmaaldrich.com Enantiomers have identical physical and chemical properties in an achiral environment but often exhibit different biological activities. Therefore, their separation and resolution are critically important.

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. For phenylethylamine derivatives, several types of CSPs have proven effective. redalyc.org These include:

Pirkle-type or brush-type CSPs: These phases, like the Whelk-O1 column, have electron-deficient or electron-rich aromatic rings that facilitate π-π interactions, along with sites for hydrogen bonding and dipole-dipole interactions. redalyc.org

Cyclodextrin-based CSPs: These use cyclodextrins (chiral cyclic oligosaccharides) bonded to a silica (B1680970) support. The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of the analyte, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin provide enantioselectivity. sigmaaldrich.cn

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for resolving primary amines through interactions with the ammonium (B1175870) group. While less common for tertiary amines, their utility for related compounds is noted. google.com

An alternative approach is pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. nih.gov For example, chiral amines can be derivatized with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride to form diastereomeric amides, which are then separated by gas chromatography (GC) or HPLC. nih.gov

Table 2: Examples of Chiral HPLC Columns for Phenylethylamine Separation

| Column Name | Chiral Selector Type | Typical Mobile Phase | Application Note |

| CHIRALPAK® AGP | α₁-Acid Glycoprotein | Phosphate buffer/Acetonitrile | Broad applicability for basic drugs. |

| CHIRALPAK® CBH | Cellobiohydrolase (Enzyme) | Phosphate buffer/Isopropanol | Effective for separating amines. sigmaaldrich.com |

| ChromegaChiral™ CCS | Cellulose-based | Hexane/Ethanol | Used for the resolution of various phenylethylamine derivatives. sigmaaldrich.com |

| Whelk-O1 | Pirkle-type (π-electron acceptor/donor) | Hexane/Isopropanol/Acetonitrile | Shows excellent resolution for phenylethylamine derivatives due to strong π-π and hydrogen bonding interactions. redalyc.org |

Diastereomeric Salt Formation for Chiral Separation

One of the most established and industrially scalable methods for resolving racemates is through the formation of diastereomeric salts. nih.gov This technique is particularly suitable for chiral bases like this compound. The process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. stereoelectronics.org

The reaction produces a mixture of two diastereomeric salts: (R)-Amine · (R)-Acid (S)-Amine · (R)-Acid

These diastereomeric salts are not mirror images of each other and therefore have different physical properties, most importantly, different solubilities in a given solvent. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The typical procedure is as follows:

The racemic base and the chiral resolving acid are dissolved in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.gov

The solution is allowed to cool, or the solvent is slowly evaporated, causing the less soluble diastereomeric salt to crystallize out of the solution first. libretexts.orgnih.gov

The crystals are separated by filtration. This process may be repeated several times (recrystallization) to achieve high diastereomeric purity. libretexts.org

Once a pure diastereomeric salt is isolated, the pure enantiomer of the amine is recovered by treating the salt with a strong base (e.g., NaOH) to neutralize the resolving acid. The liberated free amine can then be extracted with an organic solvent. libretexts.org

The choice of resolving agent and solvent is critical for successful separation. nih.gov The solvent can influence which diastereomeric salt is less soluble. For instance, in the resolution of 1-phenylethylamine (B125046) with N-(p-toluenesulfonyl)-(S)-phenylalanine, the (S,S) salt crystallizes from aqueous alcohol, while the (R,S) salt is favored when solvents like dioxane are added. nih.gov

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Acid |

| (+)-Tartaric Acid | Carboxylic Acid |

| (-)-Malic Acid | Carboxylic Acid |

| (-)-Mandelic Acid | Carboxylic Acid |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |

| Di-p-toluoyl-D-tartaric acid | Carboxylic Acid Derivative |

Theoretical and Computational Investigations of N,n Dimethyl 1 Phenylethylamine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of N,N-Dimethyl-1-phenylethylamine at the electronic level.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, its nature as a chiral amine has been the subject of computational investigation. A study employing DFT and Vibrational Circular Dichroism (VCD) spectroscopy has been conducted on N,N,alpha-trimethylbenzyl amine, a synonym for this compound, to determine its stable low-energy conformers and absolute configurations ntu.edu.sg. Such calculations are crucial for understanding the molecule's stereochemistry and how it might interact with other chiral molecules, such as biological receptors.

In a broader context, computational studies on related phenethylamines have highlighted the significance of dispersion and NH-π interactions between the side chain and the phenyl ring in determining their stability and that of their charged forms. These non-covalent interactions are key to understanding the conformational landscape of this class of compounds.

Further computational work has explored the electronic properties of this compound in the context of its interaction with surfaces. Quantum-chemical calculations have been used to determine the binding energy between ions of this compound and a silicon surface, providing insights into desorption processes science.gov. Additionally, the optimized structure of this compound has been determined using DFT (B3LYP/6-31G+d) as part of a study on photoinduced electron transfer, with atomic charges derived from CHELPG fits of the electrostatic potential researchgate.netscience.gov. These calculations are essential for parameterizing force fields used in subsequent molecular dynamics simulations.

A summary of key computational parameters for this compound is presented below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H15N | lookchem.com |

| Molecular Weight | 149.23 g/mol | lookchem.com |

| PKA | 8.88 ± 0.50 (Predicted) | lookchem.com |

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, its involvement in several types of reactions has been noted, and computational studies have begun to shed light on the underlying pathways.

The compound is known to participate in cyclometalation reactions, for instance, with palladium and ruthenium complexes ntu.edu.sgsbq.org.bracs.org. Mechanistic proposals for these transformations often involve computational insights. For example, in the context of cycloiridation of related 1-arylalkylamines, a modified reaction mechanism for N-demethylation has been proposed, suggesting an agostic interaction between the metal and a C-H bond of the N-methyl group as a key step ntu.edu.sg. Such computational explorations help in understanding competing reaction pathways and the stability of intermediates.

This compound has also been used as a substrate in iridium-catalyzed C-H borylation reactions, yielding the ortho-borylated product in good yield mdpi.com. DFT calculations are often employed in such studies to understand the role of the directing group and the energetics of the catalytic cycle. Similarly, the reaction of this compound with chlorsulfonic acid to yield sulfonated intermediates has been reported, a process amenable to computational investigation to determine the reaction pathway and regioselectivity .

While detailed computational studies on the reaction mechanisms of this compound are still emerging, the available literature on related systems underscores the power of theoretical chemistry to rationalize and predict chemical reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and intermolecular interactions of this compound, offering insights that are dynamic and complementary to the static picture provided by quantum chemical calculations.

The biological activity of flexible molecules like this compound is often dependent on their accessible conformations. Computational methods are essential for exploring this conformational space. As mentioned, DFT calculations have been used to identify the stable low-energy conformers of N,N,alpha-trimethylbenzyl amine ntu.edu.sg.

In a study on the complexation of (S)-N,N-dimethyl-1-phenylethylamine with dirhodium(II) tetraacylates, DFT calculations were employed to model the structures of the resulting adducts and to support experimental findings from NMR spectroscopy lookchem.com. These calculations helped to confirm the configurations of the diastereomeric adducts formed in solution.

While the specific application of the MNDO (Modified Neglect of Diatomic Overlap) method for the conformational analysis of this compound is not prominently documented in recent literature, a variety of computational techniques are available to probe its conformational preferences. These range from semi-empirical methods like MNDO to more rigorous ab initio and DFT methods, as well as molecular mechanics force fields used in broader conformational searches.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. While specific docking studies focusing solely on this compound are not extensively reported in the searched literature, studies on related phenethylamines provide a framework for how such investigations would be conducted. For instance, palladium complexes containing this compound have been prepared and their interactions with biological targets studied, with molecular docking used to determine probable interaction modes sbq.org.br.

The stimulant properties of phenylethylamines are known to arise from their interactions with neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors . Docking studies on these receptors with various phenethylamine (B48288) derivatives are common, and similar approaches could be applied to this compound to hypothesize its binding modes and affinities.

The general process of a docking study involves the preparation of the ligand and receptor structures, defining a binding site on the receptor, and using a scoring function to rank the different poses of the ligand in the binding site. The binding energy can then be estimated from these calculations.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico methods are increasingly used in drug discovery and development to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity (T) of compounds. For this compound, while comprehensive in silico ADME/Tox studies are not widely published, the principles of such investigations are well-established.

In silico ADME/Tox predictions are typically based on quantitative structure-activity relationships (QSAR) or by comparing the physicochemical properties of the compound to those of known drugs. Key parameters that are often evaluated include:

Absorption: Predictions of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Calculation of properties like the volume of distribution and plasma protein binding.

Metabolism: Identification of potential metabolizing enzymes (e.g., cytochrome P450 isoforms) and prediction of metabolites.

Excretion: Estimation of clearance pathways.

Toxicity: Prediction of potential adverse effects, such as cardiotoxicity, hepatotoxicity, or mutagenicity.

Studies on palladium complexes of this compound have included in silico analysis of their ADME-Tox properties sbq.org.br. For the parent compound, its structural similarity to other phenethylamines suggests that it would be a substrate for monoamine oxidases.

The table below summarizes some predicted physicochemical properties relevant to in silico modeling.

| Physicochemical Property | Predicted Value | Relevance |

|---|---|---|

| LogP | 2.2 (Predicted) | Lipophilicity, affects absorption and distribution |

| Topological Polar Surface Area (TPSA) | 3.24 Ų (Predicted) | Related to membrane permeability |

| Number of Rotatable Bonds | 2 | Molecular flexibility |

Physiologically Based Kinetic (PBK) Modeling for Receptor Potency Extrapolation

Physiologically Based Kinetic (PBK) modeling, also known as Physiologically Based Pharmacokinetic (PBPK) modeling, is a mathematical technique used to simulate the fate of a chemical within the body. nih.govxiahepublishing.com These models represent the body as a series of interconnected compartments, each corresponding to a specific organ or tissue (e.g., liver, kidney, brain), linked by blood flow. nih.govfrontiersin.org By integrating compound-specific physicochemical data with physiological parameters, PBK models can predict the concentration of a substance over time in any given tissue. nih.gov This approach is invaluable for extrapolating in vitro data—such as binding affinity for a specific receptor—to an in vivo context, a process known as quantitative in vitro-to-in vivo extrapolation (QIVIVE). frontiersin.org

The development of a PBK model for a compound like this compound involves three main parameter sets:

Physiological and Anatomical Parameters : These are properties of the biological system, such as organ volumes, blood flow rates, and tissue composition, which are generally well-characterized for humans and various animal species. nih.govnih.gov

Compound-Specific Physicochemical Parameters : These include properties like molecular weight, lipophilicity (logP), and plasma protein binding. These can be determined experimentally or predicted using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Biokinetic Parameters : These describe the rates of absorption, distribution, metabolism, and elimination (ADME). Metabolic clearance, a critical parameter, is often derived from in vitro experiments using liver microsomes or hepatocytes. nih.gov

For structurally similar compounds like amphetamine, PBK models have been successfully constructed to predict pharmacokinetic profiles (e.g., Cmax, AUC) under various dosing regimens. irispublishers.com By using a validated PBK model, researchers can simulate the internal tissue concentrations of this compound that would result from a given external exposure. This allows for the translation of an effective concentration observed in an in vitro receptor binding assay to a whole-body equivalent dose, thereby predicting its potential potency in vivo.

The table below illustrates a hypothetical set of input parameters that would be used for a PBK model of this compound, based on data typically required for CNS-active phenylethylamines.

| Parameter Category | Parameter | Example Value/Source | Role in Model |

|---|---|---|---|

| Physicochemical | Molecular Weight | 163.26 g/mol | Basic property for concentration calculations. |

| Physicochemical | LogP | Predicted via software (e.g., ALOGPS) | Determines how the compound partitions between aqueous and lipid phases (tissue distribution). |

| Physicochemical | Fraction Unbound in Plasma (fuP) | Determined via in vitro assays | Influences tissue distribution and availability for metabolism and receptor binding. |

| Biokinetic | Intrinsic Clearance (CLint) | Measured in human liver microsomes | Defines the rate of metabolism in the liver, a primary determinant of elimination. |

| Physiological | Liver Blood Flow | Standard literature value (e.g., 1.44 L/hr/kg) | Controls the rate of delivery of the compound to the primary metabolizing organ. |

| Physiological | Organ Volumes & Blood Flows | Standard human physiological data from software (e.g., PK-Sim®, Simcyp) | Defines the structure of the multi-compartment model. |

Prediction of Site of Metabolism by Cytochrome P450 Enzymes

Identifying the metabolic fate of a new chemical entity is critical, as metabolites can possess different pharmacological or toxicological profiles from the parent compound. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics. mdpi.com For phenylethylamine derivatives, metabolism by CYP enzymes is a major clearance pathway. nih.govscielo.br